molecular formula C24H28N2O6 B6238434 (2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid CAS No. 370865-67-1

(2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid

Cat. No.: B6238434
CAS No.: 370865-67-1
M. Wt: 440.5
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Description

“(2S,3S)-2-{[(tert-Butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid” is a stereochemically defined amino acid derivative featuring dual orthogonal protecting groups: a tert-butoxycarbonyl (Boc) group at the N2 position and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at the N3 position. This compound is primarily utilized in peptide synthesis, where the Boc group is selectively removed under acidic conditions, while the Fmoc group is cleaved under basic conditions . Its (2S,3S) configuration ensures precise spatial orientation, critical for applications in drug discovery and biomolecular engineering.

Properties

CAS No.

370865-67-1

Molecular Formula

C24H28N2O6

Molecular Weight

440.5

Purity

95

Origin of Product

United States

Biological Activity

(2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid, also known by its CAS number 90731-57-0, is a synthetic amino acid derivative notable for its potential biological activities. This compound is part of a larger class of compounds that exhibit significant pharmacological properties, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of the compound is C15H21N2O4C_{15}H_{21}N_{2}O_{4}, with a molecular weight of approximately 279.33 g/mol. The structure features two protecting groups: tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc), which are commonly used in peptide synthesis to protect amino groups during the synthesis process.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, cystobactamids, which share structural similarities, exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria by inhibiting bacterial gyrase and topoisomerase IV .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity SpectrumMechanism of Action
Cystobactamid 861Broad-spectrumInhibition of gyrase and topoisomerase IV
CN-DM-861Enhanced against P. aeruginosaSimilar to cystobactamid
(2S,3S)-Boc-Amino AcidPotentially broadHypothesized based on structural analogs

Cytotoxicity and Anticancer Activity

The biological activity of this compound may extend to anticancer properties. Amino acid derivatives have been shown to influence cell signaling pathways involved in cancer progression. For example, modifications in amino acids can affect the binding affinity to receptors that play crucial roles in tumor growth and metastasis .

Case Studies

  • Cystobactamid Analogues : A study investigated various cystobactamid analogues, including modifications at the central amino acid. The findings indicated that structural changes significantly impacted their minimal inhibitory concentration (MIC) against various pathogens, suggesting potential applications in treating resistant infections .
  • Antitumor Activity : Research into amino acid derivatives has revealed their capacity to inhibit cancer cell proliferation through mechanisms such as inducing apoptosis or disrupting metabolic pathways essential for tumor growth. The specific activity of (2S,3S)-Boc-amino acid derivatives remains to be fully explored but shows promise based on related compounds .

Scientific Research Applications

Synthetic Applications

The compound is primarily used as an intermediate in the synthesis of peptides and other complex organic molecules. The presence of the tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) protecting groups allows for selective reactions during peptide synthesis.

Key Reactions:

  • Peptide Bond Formation : The free amine can react with carboxylic acids to form peptide bonds under mild conditions.
  • Deprotection Strategies : The Boc group can be removed using mild acidic conditions, while the Fmoc group can be cleaved using base treatment, allowing for stepwise assembly of peptides.

Biological Applications

In biological research, this compound is utilized for studying protein interactions and enzyme mechanisms. It serves as a substrate or inhibitor in various biochemical assays.

Case Studies:

  • Enzyme Mechanism Studies : The compound has been used to investigate the catalytic mechanisms of proteases by providing a controlled environment for substrate binding and turnover.
  • Drug Design : Its structural features are leveraged in the design of novel therapeutics targeting specific biological pathways.

Medicinal Chemistry

The compound's ability to form stable intermediates makes it valuable in drug development processes. Its derivatives have been explored for potential therapeutic applications, particularly in oncology and infectious diseases.

Example Applications:

  • Anticancer Agents : Modifications of the compound have shown promise in inhibiting tumor growth by targeting specific cellular pathways.
  • Antiviral Research : Structural analogs are being investigated for their efficacy against viral infections, utilizing the amino acid backbone to enhance bioactivity.

Chemical Reactions Analysis

Deprotection Strategies

The compound’s dual protecting groups allow orthogonal removal:

Protecting Group Deprotection Conditions Typical Reagents
Fmoc Base-labilePiperidine, morpholine, DBU
Boc Acid-labileTFA (trifluoroacetic acid), HCl
  • Fmoc removal : Conducted first using bases like piperidine in DMF. This avoids premature Boc deprotection, as Fmoc is stable under acidic conditions .

  • Boc removal : Performed second under acidic conditions (e.g., TFA) to expose the amino group .

Coupling Reactions

Reaction Reagents Yield Reference
Fmoc couplingHATU, DIPEA, DMFUp to 97%
Boc group incorporationT3P, pyridine, EtOAc74%
Amide bond formationHATU, DMF94%

Deprotection Conditions

Group Reagents Conditions Outcome
FmocPiperidine/DBU20% piperidine in DMFBase-labile removal
BocTFA/HClAnhydrous HCl or TFAAcidic cleavage of tert-butoxy

NMR Spectroscopy

Key signals in ¹H NMR (CDCl₃, 300 K):

  • Fmoc group : δ 7.69–7.20 ppm (aromatic protons).

  • Boc group : δ 1.39 ppm (s, 9H, tert-butyl).

  • Amide protons : δ 10.17–8.06 ppm (singlets) .

Mass Spectrometry

  • HRMS (ESI) : Calculated m/z = 439.2233 [M + H]⁺ for related intermediates .

  • Molecular weight : ~397.46 g/mol (based on similar structures) .

Challenges and Considerations

  • Racemization : Potential during base-mediated Fmoc removal; minimized using DBU or piperidine .

  • Orthogonality : Critical to avoid premature deprotection of either group during synthesis .

  • Purification : Column chromatography (EtOAc/heptane) or extraction methods are typical .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Protecting Groups

Several structurally related compounds differ in the type or position of protecting groups:

The additional Fmoc-protected amino group at C4 introduces polarity, affecting solubility in organic solvents .

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-methylbutanoic acid (): Features a methyl group at C3 and a hydroxyl group, increasing steric bulk and altering deprotection kinetics. Molecular weight: 355.38 g/mol (vs. 435.47 g/mol for the target compound) .

(2S,3R)-2-((Fmoc)amino)-3-(((benzyloxy)(hydroxy)phosphoryl)oxy)butanoic acid (): Replaces the Boc group with a benzyloxy-phosphoryl group, enhancing hydrophilicity and reactivity in phosphorylation reactions. Configuration (2S,3R) vs. (2S,3S) leads to divergent spatial interactions in peptide chains .

Functional Group Variations

  • Methylation on Amino Groups: (S)-3-((Fmoc)(methyl)amino)butanoic acid () incorporates a methyl group on the Fmoc-protected amine, reducing nucleophilicity and altering peptide coupling efficiency . Molecular weight: 339.39 g/mol (lighter than the target compound due to the absence of Boc).
  • Substituents on Aromatic Rings: (S)-2-(Fmoc-amino)-3-(2-allyl-1H-indol-3-yl)propanoic acid () replaces the Boc group with an indole-allyl moiety, enabling applications in heterocyclic peptide synthesis .

Stereochemical Variants

  • (2S,3R)-configured analogues (e.g., ) exhibit distinct binding affinities in enzyme-active sites due to reversed stereochemistry at C3, impacting biological activity .
  • (S)-configured isomers (e.g., ) show differences in crystallinity and melting points, affecting purification protocols .

Key Research Findings

Reactivity and Stability

  • The Boc group in the target compound is stable under basic Fmoc deprotection conditions (piperidine/DMF), whereas analogues with labile groups (e.g., benzyloxy-phosphoryl in ) require specialized cleavage methods .
  • Hydroxyl-containing derivatives () exhibit higher aqueous solubility (e.g., >50 mg/mL in DMSO) compared to the target compound (~30 mg/mL) .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Protecting Groups Key Substituents Applications Reference IDs
(2S,3S)-2-Boc-amino-3-Fmoc-aminobutanoic acid 435.47 Boc (N2), Fmoc (N3) None Peptide synthesis
(2S)-2-Boc-amino-4-Fmoc-amino-3-hydroxybutanoic acid 451.49 Boc (N2), Fmoc (N4) C3-OH Polar peptide scaffolds
(S)-2-Fmoc-amino-3-hydroxy-3-methylbutanoic acid 355.38 Fmoc (N2) C3-OH, C3-CH3 Hydrogel formation
(2S,3R)-2-Fmoc-amino-3-(benzyloxy-phosphoryl)butanoic acid 511.47 Fmoc (N2) C3-benzyloxy-phosphoryl Phosphopeptide mimics
(S)-3-Fmoc-methylamino-butanoic acid 339.39 Fmoc (N3), CH3 (N3) None Modified peptide libraries

Preparation Methods

Diamino Butanoic Acid Derivatives

The (2S,3S) configuration suggests the use of enantiomerically pure precursors. While diamino butanoic acid is non-proteinogenic, chiral pools like L-threonine or L-allo-threonine serve as viable starting points. For instance, L-threonine’s β-hydroxyl group can be converted to an amine via a three-step sequence:

  • Mesylation of the hydroxyl group.

  • Azide displacement (SN2).

  • Staudinger reduction or catalytic hydrogenation to yield the β-amino group.

Sequential Protection Strategies

Boc Protection First, Then Fmoc

  • Boc Protection : React the primary amino group with Boc anhydride in a biphasic system (e.g., dioxane/water) at pH 8–9, catalyzed by 4-dimethylaminopyridine (DMAP).

    R-NH2+(Boc)2ODMAPR-NH-Boc+Boc-OH\text{R-NH}_2 + (\text{Boc})_2\text{O} \xrightarrow{\text{DMAP}} \text{R-NH-Boc} + \text{Boc-OH}
  • Fmoc Protection : After isolating the Boc-protected intermediate, the secondary amine is reacted with Fmoc-Osu (Fmoc-N-hydroxysuccinimide ester) in dimethylformamide (DMF), yielding the dual-protected product.

Fmoc Protection First, Then Boc

This sequence is less common due to Fmoc’s base sensitivity. However, if the secondary amine is sterically hindered, Fmoc may be introduced first using mild bases (e.g., N-methylmorpholine), followed by Boc protection under acidic conditions.

Stepwise Synthesis Procedures

Route from L-Threonine (Hypothetical)

  • Boc Protection :

    • L-Threonine → Boc-L-threonine (Boc anhydride, DMAP, THF, 0°C to RT, 12 h).

  • Hydroxyl-to-Amine Conversion :

    • Mesylation: Boc-L-threonine → Boc-L-threonine mesylate (MsCl, Et3_3N, CH2_2Cl2_2).

    • Azide displacement: NaN3_3, DMF, 60°C, 24 h.

    • Reduction: H2_2, Pd/C, MeOH → Boc-L-diaminobutyric acid.

  • Fmoc Protection :

    • Boc-L-diaminobutyric acid + Fmoc-Osu → Target compound (DMF, NMM, 4 h).

Patent-Inspired Route (CN113004227A)

  • Boc Protection : N-Boc-L-phenylalanine synthesized via Boc anhydride.

  • Active Ester Formation : Condensation with p-nitrophenol using DCC/DMAP.

  • Ylide Reaction : Sulfoxide ylide intermediate formation (Me2_2S=CH2_2, KOtBu).

  • Halogenation and Reduction : Halogenated ketone → chlorohydrin (NaBH4_4).

  • Epoxidation : Cyclization under basic conditions (NaOH, EtOH).
    Adaptation for target compound: Replace phenyl groups with butanoic acid moieties.

Stereochemical Control

Chiral Pool Strategy

Using L-threonine (2S,3R) or L-allo-threonine (2S,3S) ensures correct configuration. The β-hydroxyl’s stereochemistry dictates the subsequent amine’s configuration during mesylation-azide reduction.

Asymmetric Synthesis

Sharpless epoxidation or Evans’ oxazaborolidine catalysis can induce enantioselectivity. For example, epoxy intermediates derived from allylic alcohols yield (2S,3S) diastereomers with >90% ee.

Purification and Characterization

Chromatography

  • Normal-Phase SiO2_2 : Elute with hexane/EtOAc gradients to remove unreacted Fmoc-Osu.

  • Reverse-Phase HPLC : Final purification using acetonitrile/water (+0.1% TFA).

Analytical Data

  • Optical Rotation : [α]D20=29±2[α]_D^{20} = -29 \pm 2^\circ (c = 0.5 in DMF).

  • MS (ESI+) : m/z 584.7 [M+H]+^+.

  • 1^1H NMR : δ 7.75–7.30 (m, Fmoc aromatic), 5.10 (d, NH-Boc), 4.40 (m, CH-NH-Fmoc).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)Stereocontrol
L-Threonine DerivatizationL-ThreonineBoc/Fmoc protection, azide reduction32Chiral pool
Patent CN113004227AL-PhenylalanineYlide reaction, epoxidation55Asymmetric synthesis
Solid-Phase Peptide SynthesisDiaminobutyric acidFmoc/Boc SPPS45Automated SPPS

Q & A

Q. What are the key structural features and protective groups in this compound, and how do they function in peptide synthesis?

The compound contains two orthogonal protective groups:

  • tert-Butoxycarbonyl (Boc) : Acid-labile, removed with trifluoroacetic acid (TFA). Used for temporary protection during solid-phase peptide synthesis (SPPS) .
  • Fluorenylmethoxycarbonyl (Fmoc) : Base-labile, cleaved with piperidine. Enables stepwise elongation in SPPS due to its compatibility with Boc chemistry .

Table 1: Protective Group Comparison

GroupStabilityDeprotection MethodRole in Synthesis
BocAcid-stable, base-sensitiveTFATemporary N-terminal protection
FmocBase-labile, acid-stablePiperidineSequential peptide chain elongation

Q. What storage conditions are recommended to ensure compound stability?

  • Store at -20°C in airtight, moisture-resistant containers with desiccants.
  • Avoid repeated freeze-thaw cycles.
  • Shipping: Use blue ice to maintain low temperatures and prevent degradation .

Q. What analytical methods are used to confirm the compound’s purity and identity?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.
  • NMR : 1^1H and 13^13C NMR to verify stereochemistry and functional groups.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation .

Advanced Research Questions

Q. How can conflicting solubility data in organic solvents be resolved?

  • Perform systematic solubility screens in DMF , DCM , or THF under controlled conditions (e.g., sonication at 25–40°C).
  • Monitor solubility via turbidity measurements and confirm using HPLC post-dissolution. Adjust solvent ratios (e.g., DMF:DCM 1:1) to enhance solubility .

Q. What strategies optimize coupling efficiency in SPPS?

  • Reagents : Use HOBt/DIC or HATU/DIEA for activation.
  • Conditions : 2–4 equivalents of compound, 1–2 hours at room temperature.
  • Monitoring : Kaiser test for free amine detection.

Table 2: Coupling Efficiency Comparison

Reagent SystemMolar RatioTime (hrs)Efficiency
HOBt/DIC2:1285%
HATU/DIEA1:21.590%

Q. How to assess stereochemical stability under varying pH conditions?

  • Chiral HPLC : Use a polysaccharide column (e.g., Chiralpak IA) to monitor enantiomeric excess.
  • NMR Analysis : NOESY or ROESY to confirm spatial configuration under acidic (pH 2–4) and basic (pH 8–10) conditions.
  • Accelerated Stability Studies : Incubate at 40°C for 72 hours and analyze degradation products via LC-MS .

Q. How to resolve discrepancies in reported biological activity data?

  • Dose-Response Studies : Test across a concentration range (1 nM–100 µM) in cell-based assays.
  • Control Experiments : Include Fmoc/Boc-deprotected analogs to isolate the compound’s activity.
  • Target Binding Assays : Surface plasmon resonance (SPR) or ITC to quantify interactions with biological targets .

Safety and Handling

Q. What are the primary hazards and safety protocols?

  • Hazards : Acute toxicity (oral, dermal, inhalation; H302, H315, H319) .
  • PPE : Nitrile gloves, lab coat, goggles, and fume hood use.
  • Emergency Measures : Rinse skin/eyes with water for 15 minutes; seek medical attention if exposed .

Q. How to mitigate risks during large-scale synthesis?

  • Use closed-system reactors to minimize aerosol formation.
  • Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring.
  • Dispose of waste via certified hazardous waste handlers .

Methodological Challenges

Q. How to address low yields in multi-step synthesis?

  • Step Optimization : Improve Fmoc/Boc deprotection efficiency by adjusting TFA concentration (20–50% in DCM) or piperidine exposure time (5–20 minutes).
  • Byproduct Removal : Use scavengers (e.g., triisopropylsilane) during Boc deprotection .

Q. What advanced techniques enhance purification of this compound?

  • Flash Chromatography : Silica gel with gradient elution (hexane:ethyl acetate → methanol).
  • Recrystallization : Use ethanol/water mixtures for high-purity crystals.
  • Preparative HPLC : C18 columns with 0.1% TFA in acetonitrile/water .

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